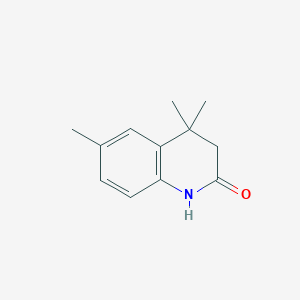

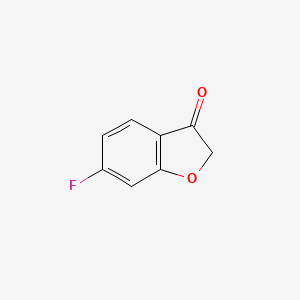

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 4,4,6-TMDHQ, is an important organic compound that has been extensively studied in recent years. It is a derivative of quinolin-2(1H)-one, a heterocyclic compound found in a variety of natural products. 4,4,6-TMDHQ has a wide range of applications, from pharmaceuticals and agrochemicals to materials science and catalysis. Its unique structure and properties make it a promising and versatile molecule for research and development.

Scientific Research Applications

Electrophilic Substitution and α-Lithiation

The compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one undergoes α-lithiation and electrophilic substitution, which are key reactions in organic synthesis. This process allows the creation of a range of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a platform for synthesizing various functionalized molecules (Bouclé Sébastien, G. Jérôme, & Viaud Marie-Claude, 2010).

Use in Organic Synthesis

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is significant in organic synthesis, particularly for producing enantiomerically pure benzothiazines and quinolones. These compounds have biological and pharmacological importance and can be synthesized under mild conditions (M. Harmata & Xuechuan Hong, 2007).

Synthetic Approaches for Biological Activity

The compound serves as a precursor in synthesizing 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are notable for their biological activity. These derivatives have been used in creating valuable molecules, such as the anticancer drug tipifarnib (I. Mierina, M. Jure, & Agnese Stikute, 2016).

Photoinduced Addition Applications

The compound is involved in photoinduced addition reactions with water and alcohols, forming 4-hydroxy- or 4-alkoxytetrahydroquinolines, which have potential applications in photochemistry and synthesis (T. Nekipelova, L. N. Kurkovskaya, I. I. Levina, V. Shishkov, & V. Kuzmin, 2001).

Synthesis of Lamellarin U and G Trimethyl Ether

The compound plays a role in synthesizing lamellarin U and lamellarin G trimethyl ether, where it serves as a starting material. These molecules are significant due to their acid-sensitive protecting groups, useful in creating diverse pharmacologically active molecules (J. Liermann & T. Opatz, 2008).

Halosulfonylation for Synthesis of Functionalized Molecules

A novel cascade halosulfonylation process utilizing 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one enables the efficient synthesis of densely functionalized molecules. This method involves multiple bond-forming events, including C-S, C-C, and C-I or C-Br bonds, contributing to the rapid construction of molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, Ai‐Fang Wang, Jiang-Kai Qiu, P. Wei, De-cai Wang, Guigen Li, & S. Tu, 2016).

X-ray Diffraction Data and Molecular Characterization

The X-ray diffraction data of related derivatives, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for their molecular characterization. This research is fundamental in understanding the crystallographic properties of similar compounds (J. H. Quintana, J. Henao, C. Flórez, Carlos E. Puerto Galvis, & V. Kouznetsov, 2016).

properties

IUPAC Name |

4,4,6-trimethyl-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSXUDFDIMWBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578242 |

Source

|

| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181122-00-9 |

Source

|

| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)

![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)